molecular formula C15H24N2O4S B288146 4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

Cat. No. B288146
M. Wt: 328.4 g/mol
InChI Key: FBXSASZDVUTWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as EMEBS and is used in scientific research to study its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of EMEBS involves its inhibition of carbonic anhydrase II. Carbonic anhydrase II is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzyme plays a crucial role in various physiological processes, including acid-base balance, respiration, and renal function. EMEBS binds to the active site of carbonic anhydrase II, inhibiting its activity and leading to a decrease in bicarbonate production.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EMEBS are primarily related to its inhibition of carbonic anhydrase II. This inhibition leads to a decrease in bicarbonate production, which can affect various physiological processes. For example, EMEBS has been shown to decrease the production of cerebrospinal fluid, making it a potential treatment for conditions such as hydrocephalus. Additionally, EMEBS has been shown to have anti-inflammatory and anti-tumor effects, which may be related to its inhibition of carbonic anhydrase II.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EMEBS in lab experiments is its specificity for carbonic anhydrase II. This specificity allows researchers to study the effects of sulfonamides on this enzyme without affecting other carbonic anhydrase isoforms. Additionally, EMEBS is relatively easy to synthesize and purify, making it a cost-effective tool for studying the mechanism of action of sulfonamides. However, one limitation of using EMEBS is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on EMEBS. One potential direction is to study its effects on other carbonic anhydrase isoforms, as well as its potential interactions with other enzymes and proteins. Additionally, further research is needed to determine the optimal dosage and administration of EMEBS for various applications. Finally, EMEBS may have potential as a therapeutic agent for various diseases and conditions, and further research is needed to explore its clinical applications.

Synthesis Methods

EMEBS can be synthesized using various methods. One of the most common methods involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with 2-(4-morpholinyl)ethylamine in the presence of a base such as triethylamine. The reaction yields EMEBS as a white solid, which can be purified using various techniques such as recrystallization, column chromatography, or HPLC.

Scientific Research Applications

EMEBS is widely used in scientific research to study its mechanism of action and biochemical and physiological effects. It is particularly useful in studying the role of sulfonamides in inhibiting carbonic anhydrase enzymes. EMEBS has been shown to inhibit carbonic anhydrase II in vitro and in vivo, making it a useful tool for studying the physiological and pathological roles of this enzyme. Additionally, EMEBS has been used in studies on the effects of sulfonamides on the central nervous system, cardiovascular system, and renal system.

properties

Product Name

4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

Molecular Formula

C15H24N2O4S

Molecular Weight

328.4 g/mol

IUPAC Name

4-ethoxy-3-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide

InChI

InChI=1S/C15H24N2O4S/c1-3-21-15-5-4-14(12-13(15)2)22(18,19)16-6-7-17-8-10-20-11-9-17/h4-5,12,16H,3,6-11H2,1-2H3

InChI Key

FBXSASZDVUTWBD-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOCC2)C

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOCC2)C

Origin of Product

United States

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